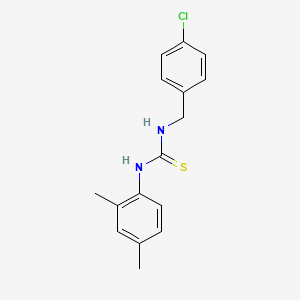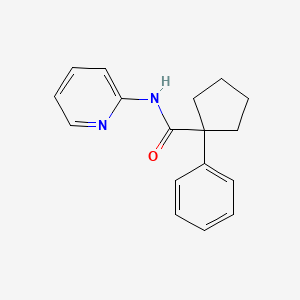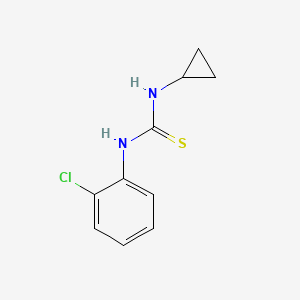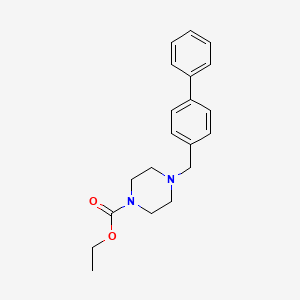
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as Chlorpropham, is a synthetic compound that belongs to the family of thiourea herbicides. It is widely used as a pre-emergent herbicide to control the growth of weeds in crops such as potatoes, carrots, and onions. Chlorpropham is a white crystalline solid that is soluble in water and has a molecular weight of 290.81 g/mol.
Mecanismo De Acción
Chlorpropham acts by inhibiting the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose in the plant cell wall. This results in the disruption of cell division and growth, leading to the death of the plant.
Biochemical and Physiological Effects
Chlorpropham has been shown to have a range of biochemical and physiological effects on plants. It can induce oxidative stress, alter the expression of genes involved in plant growth and development, and affect the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorpropham is a widely used herbicide in agriculture and has been extensively studied for its effects on plant growth and development. However, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. It is essential to handle Chlorpropham with care and follow the safety guidelines while working with it in the laboratory.
Direcciones Futuras
There are several areas of research that can be explored in the future related to Chlorpropham. Some of the possible future directions are:
1. Studying the molecular mechanisms of Chlorpropham-induced oxidative stress in plants.
2. Investigating the effects of Chlorpropham on the soil microbial community and its impact on soil health.
3. Developing new formulations of Chlorpropham with improved efficacy and reduced environmental impact.
4. Evaluating the potential of Chlorpropham as a tool for weed management in organic farming systems.
5. Investigating the effects of Chlorpropham on non-target organisms such as pollinators and beneficial insects.
Conclusion
Chlorpropham is a widely used herbicide that has been extensively studied for its effects on plant growth and development. It acts by inhibiting the activity of cellulose synthase, leading to the disruption of cell division and growth. Chlorpropham has several biochemical and physiological effects on plants and can induce oxidative stress, alter gene expression, and affect enzyme activity. While Chlorpropham has several advantages in agriculture, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. There are several areas of research that can be explored in the future related to Chlorpropham, including its molecular mechanisms, impact on soil health, and potential use in organic farming systems.
Métodos De Síntesis
Chlorpropham can be synthesized by the reaction of 4-chlorobenzyl chloride with 2,4-dimethylaniline in the presence of sodium hydroxide and ammonium thiocyanate. The reaction yields Chlorpropham as a white crystalline solid with a purity of up to 98%.
Aplicaciones Científicas De Investigación
Chlorpropham has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has been shown to inhibit the growth of various weeds by interfering with their cell division and DNA synthesis. Chlorpropham has also been used as a tool to study the physiological and biochemical processes in plants.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-3-8-15(12(2)9-11)19-16(20)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTONURKZJLUFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-3-(2,4-dimethylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)



![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)


![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)


